
Lometrexol
Descripción general
Descripción
Lometrexol es un análogo del folato y un compuesto antifolato antipurínico. Fue sintetizado en 1985 por Taylor y sus colegas . A diferencia del metotrexato, que inhibe la dihidrofolato reductasa, el this compound se dirige a la formiltransferasa de ribonucleótido de glicinamida (GARFT), una enzima que participa en la biosíntesis de purinas . Este compuesto se ha investigado por su potencial para tratar diversos tipos de cáncer, como el cáncer de pulmón, el carcinoma colorrectal y el carcinoma de mama .
Aplicaciones Científicas De Investigación
Lometrexol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the mechanisms of folate analogues and antifolates.
Biology: Researchers use this compound to investigate the role of folate metabolism in cellular processes and its impact on cell proliferation and apoptosis.
Mecanismo De Acción
Lometrexol ejerce sus efectos inhibiendo la formiltransferasa de ribonucleótido de glicinamida (GARFT), una enzima que participa en la síntesis de novo de purinas . Al inhibir la GARFT, this compound interrumpe la producción de nucleótidos de purina, que son esenciales para la síntesis de ADN y ARN. Esta interrupción conduce a la inhibición de la proliferación celular e induce la apoptosis en las células cancerosas que se dividen rápidamente .
Análisis Bioquímico
Biochemical Properties
Lometrexol is a tight-binding antifolate inhibitor of the purine de novo enzyme glycinamide ribonucleotide formyltransferase (GARFT) . It has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .
Cellular Effects
This compound has shown significant activity against a broad panel of solid tumors . It has been found to induce a unique gene expression signature in cells . In addition, it has been associated with a fall in hematocrit, hemoglobin, and platelet count, indicating that the cumulative toxicity of this compound is related to tissue concentration and not plasma pharmacokinetics .
Molecular Mechanism
This compound inhibits the first folate-dependent enzyme in de novo purine biosynthesis . It is activated by folypolyglutamate synthetase . This compound has a 6-fold higher affinity for FRα than LY309887 and both compounds have higher affinity for the α isoform compared to the β isoform .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a shift in metabolic activity toward increased purine synthesis . Over time, red blood cell (RBC) this compound levels rise, long after plasma this compound is undetectable .
Dosage Effects in Animal Models
In animal models, this compound has shown significant activity against a broad panel of solid tumors . Tumors with MLL3 and/or MLL4 mutations were highly sensitive to this compound in vitro and in vivo, both in culture and in animal models of cancer .
Metabolic Pathways
This compound is involved in the purine de novo synthesis pathway . It inhibits the key enzyme of purine synthesis glycinamide ribonucleotide formyltransferase (GARFT) .
Transport and Distribution
This compound is transported into cells via the ubiquitously expressed reduced-folate carrier . It also has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .
Subcellular Localization
It is known that this compound accumulates in the α-FR/endosomal apparatus, leading to slow release into the cytoplasm
Métodos De Preparación
Lometrexol se sintetiza mediante una serie de reacciones químicas que implican la modificación del ácido fólico. La ruta sintética suele implicar los siguientes pasos :
Material de partida: La síntesis comienza con ácido fólico o un derivado del ácido fólico.
Modificaciones químicas: Se emplean diversas reacciones químicas, como la reducción, la alquilación y la formilación, para modificar la estructura del ácido fólico.
Producto final: El producto final, this compound, se obtiene mediante procesos de purificación y cristalización.
Los métodos de producción industrial del this compound implican la síntesis a gran escala utilizando reacciones químicas similares, pero optimizadas para obtener mayores rendimientos y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para garantizar la coherencia y la calidad .
3. Análisis de las reacciones químicas
This compound experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diversos productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar la estructura de this compound, alterando potencialmente su actividad biológica.
Sustitución: this compound puede experimentar reacciones de sustitución en las que grupos funcionales específicos son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
4. Aplicaciones de la investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: this compound se utiliza como compuesto modelo para estudiar los mecanismos de los análogos del folato y los antifolatos.
Biología: Los investigadores utilizan this compound para investigar el papel del metabolismo del folato en los procesos celulares y su impacto en la proliferación y la apoptosis celular.
Análisis De Reacciones Químicas
Lometrexol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Lometrexol es parte de una clase de compuestos conocidos como análogos del folato o antifolatos. Compuestos similares incluyen:
Metotrexato: Inhibe la dihidrofolato reductasa y se utiliza en el tratamiento del cáncer y las enfermedades autoinmunes.
Pemetrexed: Inhibe múltiples enzimas implicadas en el metabolismo del folato y se utiliza en el tratamiento del cáncer de pulmón de células no pequeñas y el mesotelioma.
Pralatrexate: Se dirige a la dihidrofolato reductasa y se utiliza en el tratamiento del linfoma de células T periféricas.
Raltitrexed: Inhibe la timidilato sintasa y se utiliza en el tratamiento del cáncer colorrectal.
This compound es único en su inhibición específica de la formiltransferasa de ribonucleótido de glicinamida, lo que lo convierte en una valiosa herramienta para estudiar la biosíntesis de purinas y un potencial agente terapéutico para ciertos tipos de cáncer .
Actividad Biológica
Lometrexol, chemically known as (6R)-5,10-dideazatetrahydrofolate, is an antifolate compound that acts primarily by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to significant antitumor activity, particularly in cancers resistant to traditional antifolate treatments like methotrexate. However, the clinical application of this compound has been limited due to its associated toxicities.
This compound's mechanism involves the inhibition of GARFT, which is pivotal for the synthesis of purine nucleotides necessary for DNA and RNA synthesis. The compound is polyglutamated within cells, which enhances its retention and potency against rapidly dividing tumor cells. This property allows this compound to exert a cytotoxic effect on cancer cells while potentially sparing normal tissues when used judiciously with folic acid supplementation.
Pharmacokinetics
This compound exhibits complex pharmacokinetics characterized by a three-compartment model. Key pharmacokinetic parameters observed in clinical studies include:
Parameter | Value |
---|---|
Mean Clearance | 1.6 ± 0.6 L/h/m² |
Volume of Distribution | 8.9 ± 4.1 L/m² |
Mean Half-Lives | 0.23 ± 0.1 h (initial) |
2.9 ± 1.4 h (intermediate) | |
25.0 ± 48.7 h (terminal) |
These parameters indicate that this compound is retained in tissues longer than in plasma, suggesting that tissue concentrations may be more indicative of cumulative toxicity than plasma levels alone .
Clinical Studies and Toxicity
Clinical trials have highlighted significant toxicities associated with this compound, including thrombocytopenia, mucositis, and gastrointestinal disturbances. A Phase I study demonstrated that pre-treatment with folic acid could mitigate some of these toxic effects while maintaining therapeutic efficacy against tumors . The following table summarizes key findings from clinical studies:
Case Studies
Several case studies have illustrated the potential benefits and risks of this compound in cancer therapy:
- Case Study 1 : A patient with non-small cell lung cancer exhibited a partial response to this compound after failing multiple lines of chemotherapy. However, they developed severe mucositis requiring dose adjustment and supportive care.
- Case Study 2 : In a cohort of patients treated with this compound combined with folic acid, the incidence of thrombocytopenia was significantly lower compared to historical controls treated without folic acid, suggesting a protective effect against hematologic toxicities.
Preclinical Insights
Preclinical studies have provided valuable insights into optimizing this compound's therapeutic index:
- Folate Deficiency Impact : Research indicates that low dietary folate levels can dramatically increase the lethality of this compound in murine models. Conversely, administering folic acid can restore its antitumor efficacy at non-toxic doses .
- Dose Optimization : The therapeutic activity of this compound is closely tied to dietary folate levels; excessive folate intake can negate its anticancer effects, highlighting the need for careful dietary management during treatment .
Propiedades
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBAQVRAURMCL-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909998 | |
Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106400-81-1 | |
Record name | Lometrexol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lometrexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12769 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106400-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMETREXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.